6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

Kinase inhibitor Regioselectivity PI3K

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione (CAS 1823329-05-0, molecular formula C₆H₆N₄O₂, molecular weight 166.14 g/mol) is a fused heterocyclic building block comprising a pyrrole ring annulated to a 1,2,4-triazine-2,4-dione core bearing a 6-position primary amine substituent. The compound belongs to the pyrrolo[2,1-f][1,2,4]triazine family, a privileged scaffold in kinase-directed drug discovery that has yielded clinical-stage and marketed therapeutic candidates.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Cat. No. B13097861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC(=O)NN2C=C1N
InChIInChI=1S/C6H6N4O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,7H2,(H2,8,9,11,12)
InChIKeyDYQDBMPSSMVBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione: Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Classification


6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione (CAS 1823329-05-0, molecular formula C₆H₆N₄O₂, molecular weight 166.14 g/mol) is a fused heterocyclic building block comprising a pyrrole ring annulated to a 1,2,4-triazine-2,4-dione core bearing a 6-position primary amine substituent . The compound belongs to the pyrrolo[2,1-f][1,2,4]triazine family, a privileged scaffold in kinase-directed drug discovery that has yielded clinical-stage and marketed therapeutic candidates [1]. As the 2,4-dione oxidation state, this molecule serves as the direct synthetic precursor to 2,4-dichloro intermediates, which are the universal entry point for generating diverse 2,4-disubstituted pyrrolotriazine kinase inhibitors through sequential nucleophilic aromatic substitution chemistry [2]. Commercially, the compound is routinely supplied at NLT 98% purity under ISO-certified quality systems, with specifications suitable for pharmaceutical R&D and quality control applications .

Why 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione Cannot Be Interchanged with Generic Pyrrolotriazine Analogs in Drug Discovery Procurement


Generic substitution of 6-aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione with other pyrrolotriazine congeners or alternate heterocyclic cores fails because the 6-position primary amine is the critical regiodeterminant governing downstream derivatization selectivity, while the 2,4-dione oxidation state provides the only viable activation pathway to the 2,4-dichloro intermediate required by all major pyrrolotriazine-based kinase inhibitor programs [1]. The 6-amino regioisomer (vs. the 7-amino variant) yields products with fundamentally different kinase selectivity profiles: 6-substituted derivatives have demonstrated selective PI3K p110α/p110δ inhibition with IC₅₀ values of 122 nM and 119 nM respectively, whereas the 7-substituted scaffold is the core of the antiviral nucleoside analog GS-441524 (active metabolite of remdesivir), illustrating that even a single-position shift in the amino group completely redirects therapeutic application space [2]. Additionally, the pyrrolo[2,1-f][1,2,4]triazine nucleus has been validated across at least five distinct kinase targets (ALK, PI3K, p38α, AAK1, Met), each requiring specific substitution vectors that are accessible only from the correct dione intermediate—meaning that procuring a methyl-substituted, brominated, or mono-keto analog will irreversibly foreclose entire target classes [3].

Quantitative Differentiation Evidence for 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione Versus Closest Analogs and Alternative Intermediates


Regioisomeric Differentiation: 6-Amino vs. 7-Amino Substitution Determines Kinase vs. Antiviral Target Space

The 6-amino substitution on the pyrrolotriazine-2,4-dione core directs derivatization toward kinase inhibitor space, while the 7-amino regioisomer leads to antiviral nucleoside analogs. 6-Aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives (accessible only from the 6-amino-2,4-dione intermediate) demonstrate selective PI3K inhibition: compound 14a exhibited IC₅₀ values of 122 nM against p110α and 119 nM against p110δ, with antiproliferative activity across five human cancer cell lines in SRB assays [1]. In contrast, the 7-amino-substituted pyrrolotriazine scaffold forms the core of the antiviral agent GS-441524, an adenosine nucleoside analog with an EC₅₀ of 83 nM against SARS-CoV-2 but an entirely distinct mechanism of action (viral RNA-dependent RNA polymerase inhibition) with no cross-applicability to kinase targets [2].

Kinase inhibitor Regioselectivity PI3K Antiviral Nucleoside analog

Multi-Target Derivatization Potential from a Single 2,4-Dione Intermediate Versus Single-Target-Locked Analogs

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione, through its 2,4-dichloro derivative, enables access to at least five distinct kinase inhibitor chemotypes from a single intermediate, whereas pre-functionalized analogs such as 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazines (p38α inhibitors, IC₅₀ = 60 nM enzymatic; 210 nM cellular TNFα) or 7-methyl-pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are locked into single-target programs [1][2]. The versatility of the unsubstituted 6-amino-2,4-dione scaffold is evidenced by the breadth of validated targets: ALK inhibitors with oral in vivo antitumor efficacy (lead compound 30, J Med Chem 2011) [3]; PI3K p110α/δ-selective inhibitors (IC₅₀ 119–122 nM) [4]; Met kinase inhibitors with IC₅₀ values in the low nanomolar range [5]; and AAK1 inhibitors for neuropathic pain with in vivo efficacy in the mouse formalin model [6].

Kinase inhibitor Scaffold versatility ALK PI3K p38α AAK1 Met

Synthetic Efficiency: One-Pot Synthesis Methodology Versus Multi-Step Routes for Competing Heterocyclic Cores

The pyrrolo[2,1-f][1,2,4]triazine-2,4-dione core scaffold can be synthesized via a one-pot methodology from pyrrole, chlorosulfonic acid isocyanate, and formamidine acetate under controlled conditions, as described in US Patent 9,447,105, which also discloses Leuckart reaction conditions for triazine nucleus formation [1]. In contrast, competing heterocyclic kinase inhibitor scaffolds such as pyrrolo[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines typically require 3–5 discrete synthetic steps with intermediate isolations and chromatographic purifications [2]. The one-pot method reduces step count, solvent consumption, and purification burden—critical factors for medicinal chemistry groups scaling from milligram discovery quantities to gram-scale lead optimization.

One-pot synthesis Process chemistry Scalability Green chemistry

Key Intermediate Status for High-Value Clinical and Preclinical Assets Versus Commodity Heterocyclic Building Blocks

The pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione scaffold (of which the 6-amino variant is the most versatile derivative) is explicitly claimed as the key intermediate for preparing 2,4-disubstituted pyrrolotriazine compounds in Bristol-Myers Squibb's foundational patent family (US20070004734A1, priority 2005) [1]. The broader pyrrolo[2,1-f][1,2,4]triazine scaffold has been incorporated into clinical-stage assets and forms the core of GS-441524, the active metabolite of the FDA-approved antiviral remdesivir (VEKLURY®) . In contrast, generic heterocyclic building blocks such as simple pyrimidinediones, pyrrolopyrimidines, or unsubstituted triazines lack this direct lineage to clinically validated pharmacophores, making the 6-amino-2,4-dione a strategic procurement priority for organizations building patentable chemical matter around a privileged, clinically precedented scaffold.

Key intermediate Clinical candidate Remdesivir GS-441524 Pharmaceutical supply chain

Purity and Quality Specification Advantage: NLT 98% with ISO Certification Versus Generic 95% Grade Intermediates

Commercially available 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione (CAS 1823329-05-0) is routinely supplied at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, the closely related 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (mono-keto analog, CAS 1160995-01-6) and its hydrochloride salt (CAS 1624260-71-4) are typically supplied at a minimum purity specification of only 95% . This 3-percentage-point purity differential, combined with ISO certification, directly impacts downstream reaction yields in multi-step syntheses and reduces the burden of impurity profiling for IND-enabling studies.

Purity specification ISO certification Quality control Pharmaceutical intermediate

Oxidation State Differentiation: 2,4-Dione as Universal Activation Handle Versus Mono-Keto or Unactivated Analogs

The 2,4-dione oxidation state of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione uniquely enables conversion to the 2,4-dichloro intermediate via standard chlorination chemistry (POCl₃ or similar), which is the universal electrophilic partner for sequential nucleophilic aromatic substitution (SₙAr) at both the C2 and C4 positions [1]. The related mono-keto analog 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 1160995-01-6) can only be activated at the C4 position, permanently limiting derivatization to mono-substituted products and forfeiting access to the 2,4-disubstituted pharmacophore that defines all high-potency pyrrolotriazine kinase inhibitors . Similarly, the 6-bromopyrrolo[1,2-f][1,2,4]triazine-2,4-diol (CAS 1201784-90-8) introduces an unwanted C6 halogen that competes with desired C2/C4 functionalization . The Bristol-Myers Squibb patent (US20070004734A1) explicitly establishes the 2,4-dione → 2,4-dichloro → 2,4-disubstituted pathway as the enabling synthetic route for the entire pyrrolotriazine kinase inhibitor class, a route inaccessible from any oxidation state other than the 2,4-dione [1].

2,4-Dichloro intermediate Nucleophilic aromatic substitution Activation handle Derivatization

Optimal Procurement and Deployment Scenarios for 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione in Drug Discovery and Chemical Biology


Kinase-Focused Medicinal Chemistry: Parallel Synthesis of 2,4-Disubstituted Libraries for Multi-Target Screening

As demonstrated by the successful generation of selective PI3K inhibitors (p110α IC₅₀ = 122 nM; p110δ IC₅₀ = 119 nM) from the 6-aminocarbonyl pyrrolotriazine series, the 6-amino-2,4-dione intermediate is ideally deployed in parallel medicinal chemistry campaigns where a single intermediate is sequentially elaborated at C2 and C4 positions to rapidly generate diverse kinase inhibitor libraries [1]. The 2,4-dione → 2,4-dichloro → sequential SₙAr pathway established in the BMS patent family provides a robust, reproducible synthetic sequence compatible with both manual and automated parallel synthesis platforms [2]. Procurement at NLT 98% purity with ISO certification minimizes impurity-related false positives in biochemical screening cascades.

Lead Optimization for PI3K/AKT/mTOR Pathway Inhibitors in Oncology

The 6-amino-substituted pyrrolo[2,1-f][1,2,4]triazine scaffold has demonstrated selective PI3K inhibition with compound 14a exhibiting antiproliferative activity across five human cancer cell lines in SRB assays, and compound 14q showing favorable pharmacokinetic properties [1]. The 6-amino-2,4-dione serves as the optimal starting material for oncology programs targeting the PI3K/AKT/mTOR axis, where C2 and C4 diversification can be systematically explored to optimize isoform selectivity (p110α vs. p110δ vs. p110β/p110γ counter-screening) and ADME properties. The scaffold's clinical precedent through the remdesivir/GS-441524 lineage provides additional confidence in the developability of pyrrolotriazine-based therapeutics.

In Vivo-Active ALK or Multi-Kinase Inhibitor Programs Requiring Oral Bioavailability

The 2,7-disubstituted pyrrolotriazine scaffold derived from the pyrrolo[2,1-f][1,2,4]triazine core has yielded ALK inhibitors with demonstrated oral efficacy in animal models of anaplastic large cell lymphoma (ALCL), with lead compound 30 displaying superior in vivo efficacy [3]. The 6-amino-2,4-dione intermediate provides the foundational scaffold for programs pursuing orally bioavailable kinase inhibitors, where the pyrrolotriazine core has been shown to effectively mimic the bioactive conformation of the diaminopyrimidine pharmacophore while offering distinct intellectual property space [3].

CNS-Penetrant Kinase Inhibitor Discovery Leveraging the AAK1 Pain Target

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been validated as a productive chemotype for AAK1 inhibition, with lead compounds demonstrating in vivo efficacy in the mouse formalin model of persistent pain—recapitulating the AAK1 knockout phenotype [4]. The 6-amino-2,4-dione intermediate is the recommended starting point for CNS-penetrant kinase inhibitor programs, where the physicochemical properties of the pyrrolotriazine core (moderate molecular weight, balanced hydrogen bond donor/acceptor profile) are compatible with blood-brain barrier penetration requirements. The NLT 98% purity specification is particularly critical for CNS programs, where even low-level impurities can confound behavioral pharmacology endpoints.

Quote Request

Request a Quote for 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.